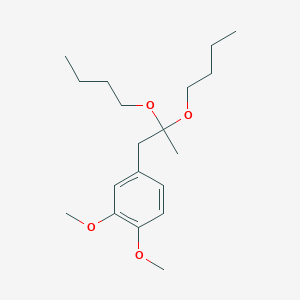
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene is an organic compound with a complex structure that includes aromatic and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene ring substituted with methoxy groups. The introduction of the 2,2-dibutoxypropyl group is achieved through a series of reactions involving alkylation and etherification. Common reagents used in these steps include alkyl halides, alcohols, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ether groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include oxidative stress modulation, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dibutoxypropyl)-2-methoxyphenol
- 4-(2,2-Dibutoxypropyl)phenol
- 2,2-Dimethoxypropane
Uniqueness
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern and the presence of both aromatic and ether functionalities. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90176-91-3 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-(2,2-dibutoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H32O4/c1-6-8-12-22-19(3,23-13-9-7-2)15-16-10-11-17(20-4)18(14-16)21-5/h10-11,14H,6-9,12-13,15H2,1-5H3 |
InChI Key |
PCQMFOQBUIYJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















